molecular formula C22H19N3O7S B423297 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE

2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE

Cat. No.: B423297
M. Wt: 469.5g/mol
InChI Key: URJCSJXMVIXOFD-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Nitrobenzoyl Intermediate: This involves the nitration of benzoyl compounds under controlled conditions.

    Carbohydrazonoyl Formation: The intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl group.

    Methoxyphenyl Addition: The methoxyphenyl group is introduced through a substitution reaction.

    Sulfonation: Finally, the compound is sulfonated to introduce the 4-methylbenzenesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The sulfonate group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzenesulfonate
  • 5-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl 4-bromobenzenesulfonate

Uniqueness

2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the methylbenzenesulfonate group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C22H19N3O7S

Molecular Weight

469.5g/mol

IUPAC Name

[2-methoxy-5-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C22H19N3O7S/c1-15-6-9-19(10-7-15)33(29,30)32-21-12-16(8-11-20(21)31-2)14-23-24-22(26)17-4-3-5-18(13-17)25(27)28/h3-14H,1-2H3,(H,24,26)/b23-14+

InChI Key

URJCSJXMVIXOFD-OEAKJJBVSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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